molecular formula C14H17F3N2O4 B2609927 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037780-31-6

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Cat. No.: B2609927
CAS No.: 1037780-31-6
M. Wt: 334.295
InChI Key: MLDRPCXTWLFISL-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a synthetic small molecule of interest in medicinal chemistry and biochemical research. The structure combines a butanoic acid backbone with a 3-(trifluoromethyl)anilino moiety and a 3-hydroxypropylamino side chain, suggesting potential as a multifunctional scaffold. The presence of the trifluoromethyl group, a common motif in pharmaceuticals, may enhance metabolic stability and membrane permeability . The terminal hydroxy and amino groups provide handles for further chemical derivatization, making the compound a versatile intermediate for constructing compound libraries. Similarly, 4-oxo-butanoic acid (tartramic acid) derivatives have been studied for their interactions with proteins like prostatic acid phosphatase , and compounds with related anilino-4-oxo-butanoic acid cores have been characterized by X-ray crystallography for their structural properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)8-11(13(22)23)18-5-2-6-20/h1,3-4,7,11,18,20H,2,5-6,8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDRPCXTWLFISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the anilino intermediate: This step involves the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the anilino intermediate.

    Introduction of the hydroxypropylamino group: The anilino intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the hydroxypropylamino group.

    Formation of the final product: The final step involves the reaction of the intermediate with a suitable carboxylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews its applications, supported by data tables and documented case studies.

Structural Information

  • Molecular Formula: C19H22N4O4
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 1048006-39-8

Medicinal Chemistry

The compound has been evaluated for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial for the treatment of type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the breakdown of incretin hormones, which increase insulin secretion.

  • Case Study: A derivative of the compound demonstrated an IC50 value of 18 nM, indicating high potency and selectivity against other proline-selective peptidases. This suggests its potential as a therapeutic agent for diabetes management .

Anticancer Research

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The trifluoromethyl group and the aniline moiety may enhance the biological activity of the compound.

  • Case Study: A related study found that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for anticancer applications .

Neuropharmacology

Preliminary studies suggest that modifications of this compound may affect neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.

  • Case Study: Research into similar beta-amino amides has shown promise in modulating neurotransmitter levels, which could be relevant for conditions such as Alzheimer's disease .

Summary of Findings

The applications of This compound are diverse, primarily focusing on:

  • Diabetes Treatment: As a DPP-IV inhibitor with high potency.
  • Cancer Therapy: Potential anticancer properties warranting further investigation.
  • Neuropharmacological Effects: Possible implications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The hydroxypropylamino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Significance
2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid C₁₄H₁₆F₃N₂O₄ ~340 (estimated) -CF₃, -NH(CH₂)₃OH Potential drug candidate (e.g., protease inhibition)
4-Oxo-4-[3-(trifluoromethyl)anilino]butanoic acid C₁₁H₁₀F₃NO₃ 261.199 -CF₃ Intermediate in organic synthesis; lacks hydroxypropylamino group
Fmoc-D-Asp(OPP)-OH C₂₈H₂₇NO₆ 473.53 Fmoc (fluorenylmethyloxycarbonyl), -OPP (2-phenylpropan-2-yloxy) Protected amino acid for solid-phase peptide synthesis
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic acid C₁₅H₁₈N₂O₄ 290.31 Pyrrolidinylcarbonyl (-CON(C₄H₈)) Possible kinase inhibitor; amide group enhances hydrogen-bonding capacity
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid C₁₅H₁₇NO₅ (estimated) ~291 (estimated) Tetrahydrofuranmethoxy (-OCH₂C₄H₇O) Solubility in organic solvents; ether linkage may improve pharmacokinetics
Key Observations:

Trifluoromethyl Group: Present in both the target compound and 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid , this group enhances lipophilicity and resistance to oxidative metabolism. The target compound’s additional hydroxypropylamino group increases polarity, balancing solubility.

Amino Acid Derivatives: Fmoc-D-Asp(OPP)-OH is structurally distinct due to its Fmoc and OPP protecting groups, which prevent unwanted reactions during peptide synthesis. Its higher molar mass (473.53 g/mol) limits its use in drug design but is critical for controlled synthesis.

However, its irritant classification necessitates careful handling.

Ether Linkages: The tetrahydrofuranmethoxy group in 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid offers improved solubility in lipid-rich environments compared to the -CF₃ group, suggesting utility in central nervous system-targeted therapies.

Biological Activity

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, with the CAS number 1037780-31-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C14H17F3N2O4C_{14}H_{17}F_3N_2O_4 and it has a molecular weight of 350.29 g/mol . This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C14H17F3N2O4C_{14}H_{17}F_3N_2O_4
Molecular Weight 350.29 g/mol
IUPAC Name This compound
CAS Number 1037780-31-6

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : Research has shown that derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells.
  • Mechanistic Insights : The inhibition of cell proliferation is often linked to the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

There is emerging evidence that this compound may also exhibit antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that it can inhibit the growth of certain pathogenic bacteria, suggesting potential applications in treating infections.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of a related compound on human colorectal adenocarcinoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent growth inhibition .
  • Case Study on Antimicrobial Effects :
    • In vitro tests showed that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (≤ 50 µg/mL), indicating its potential as an antimicrobial agent .

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